molecular formula C15H14O3 B012233 Methyl 4-(hydroxy(phenyl)methyl)benzoate CAS No. 108419-03-0

Methyl 4-(hydroxy(phenyl)methyl)benzoate

Cat. No. B012233
M. Wt: 242.27 g/mol
InChI Key: ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is an organic compound with the CAS Number: 108475-89-4 . It has a molecular weight of 242.27 and its IUPAC name is methyl 4-[hydroxy (phenyl)methyl]benzoate . It is a solid substance stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for “Methyl 4-(hydroxy(phenyl)methyl)benzoate” is 1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 . This indicates the presence of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is a solid substance . The compound is sealed in dry storage at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, synthesized from malic acid, are crucial intermediates for producing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).

  • Liquid Crystal Research : Methyl and ethyl 4-[4-(alkanoyloxy)phenyl]diazenylbenzoates exhibit nematic and smectic mesophases, influenced by the alkyl chain length (Niezgoda & Galewski, 2013). Similarly, lateral methyl substitution affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, altering steric, mesomeric, and polarisability effects (Naoum, Fahmi, Ahmed, & Saad, 2015).

  • Metabolism Studies : In agricultural science, metsulfuron methyl is metabolized in wheat and barley to specific compounds including methyl 4-hydroxy-2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate (Anderson, Priester, & Shalaby, 1989).

  • Material Science Applications : Certain derivatives of methyl 4-(hydroxy(phenyl)methyl)benzoate, like methyl 4-hydroxybenzoate, have been studied for their potential in growing single crystals with specific properties, which are important for material science applications (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).

  • Chemical Reactions and Photophysical Properties : Studies have also focused on the influence of methyl groups in various chemical reactions, like the Fries rearrangement of specific benzoates (Yamamoto, Isota, & Ohkubo, 2000), and the photophysical properties of S, N, and Se-modified methyl salicylate derivatives (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 4-[hydroxy(phenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBIZPXNJOMSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxy(phenyl)methyl)benzoate

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere phenyl magnesium bromide (39 mL of 3 M in ether) was added via a syringe over a period of 30 minutes to a solution of methyl 4-formylbenzoate (19.2 g, 117 mmol). The mixture was allowed to stir for an additional 10 minutes and then it was quenched by the addition of 1 M hydrochloric acid (125 mL). The reaction mixture was extracted with diethyl ether (2×200 mL). The combined extracts were washed with brine, dried over magnesium sulfate, filtered and then concentrated under vacuum to provide a yellow oil. This material was purified by flash chromatography (silica gel eluting with 6:1 hexanes:ethyl acetate) to provide 6.9 g of methyl 4-(α-hydroxybenzyl)benzoate as a clear oil.
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19.2 g
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Synthesis routes and methods II

Procedure details

25.2 g (154 mmol) of methyl terephthalaldehydate was dissolved in 200 ml of tetrahydrofuran. 51.2 ml(154 mmol) of a 2M ether solution of phenyl magnesium bromide was added dropwise thereto under cooling in a sodium chloride-ice bath with stirring for 12 minutes and the mixture was stirred for further 20 minutes. Dilute hydrochloric acid was added to the resulting reaction mixture, then the obtained mixture was extracted twice with ethyl acetate. After the organic phase was washed with brine and dried (MgSO4), the solvent was distilled off. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=6:1 (v/v)) to obtain 31.7 g (131 mmol) of methyl α-hydroxy-α-phenyl-p-toluate as a pale yellow oily substance. Its spectroscopic data are as follows:
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25.2 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Lineros‐Rosa, MA Miranda… - … –A European Journal, 2020 - Wiley Online Library
Photolabile protecting groups (PPGs) have been exploited in a wide range of chemical and biological applications, due to their ability to provide spatial and temporal control over light‐…
Z Liu, X Nan, T Lei, C Zhou, Y Wang, W Liu… - Chinese Journal of …, 2018 - Elsevier
Umpolung reactions of C=X bonds (X = O, N) are valuable ways of constructing new C–C bonds, which are sometimes difficult to be constructed using traditional synthetic pathways. …
Number of citations: 20 www.sciencedirect.com
RN Gaykar, A Bhunia, AT Biju - The Journal of Organic Chemistry, 2018 - ACS Publications
Arynes are highly reactive intermediates, which are utilized for the electrophilic arylation of various X–H bonds (X = O, N, S etc.). Herein, a new synthetic strategy is demonstrated, where …
Number of citations: 17 pubs.acs.org
AF Asachenko, VN Valaeva, VA Kudakina… - Russian Chemical …, 2016 - Springer
Nickel catalysts with diazabutadiene ligands promote cross-coupling of benzaldehydes with aryl halides in the presence of zinc as reducing agent, which leads to the corresponding …
Number of citations: 10 link.springer.com
T Yamamoto, T Furusawa, A Zhumagazin… - Tetrahedron, 2015 - Elsevier
The combination of 0 valent palladium precursor and bromo-substituted 1,3-diaryl-imidazoline carbene ligand precursor such as 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-…
Number of citations: 17 www.sciencedirect.com

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